6,7-dimethoxy-2-[(4-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine
Description
This compound belongs to the quinazolinimine class, characterized by a bicyclic quinazoline core substituted with methoxy groups at positions 6 and 5. Key structural features include:
- Position 2: A sulfanyl group attached to a 4-methoxybenzyl moiety.
- Position 3: A 3-methoxypropyl chain.
- Core: The 4(3H)-quinazolinimine scaffold, which is electron-deficient and capable of diverse non-covalent interactions.
The methoxy substituents likely enhance solubility and modulate electronic properties, while the sulfanyl and alkyl chains influence lipophilicity and target binding.
Properties
IUPAC Name |
6,7-dimethoxy-2-[(4-methoxyphenyl)methylsulfanyl]-3-(3-methoxypropyl)quinazolin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-26-11-5-10-25-21(23)17-12-19(28-3)20(29-4)13-18(17)24-22(25)30-14-15-6-8-16(27-2)9-7-15/h6-9,12-13,23H,5,10-11,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHYROXHFYQBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dimethoxy-2-[(4-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine is a complex organic compound with potential biological activity. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a quinazolinimine core substituted with methoxy groups at positions 6 and 7, a sulfanyl group attached to a 4-methoxybenzyl moiety at position 2, and a propyl chain at position 3. The specific arrangement of these functional groups is believed to influence its biological activity significantly.
The biological activity of this compound is hypothesized to involve interaction with various molecular targets. Preliminary studies suggest that it may act through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, which is crucial for its potential anticancer properties.
- Receptor Modulation : It could interact with receptors associated with various signaling pathways, potentially modulating their activity and influencing physiological responses.
- Antimicrobial Activity : The presence of methoxy and sulfanyl groups may enhance its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Anticancer Properties
Research has indicated that quinazolinimine derivatives possess significant anticancer properties. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| A549 (Lung Cancer) | 4.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 6.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial effects against various pathogens. Studies show that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Bacillus subtilis | 64 | Moderate |
| Escherichia coli | >128 | No significant activity |
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of quinazolinimine derivatives, including this compound. Results showed significant inhibition of tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial efficacy of various quinazolinimine derivatives against clinical isolates. This compound was among those that showed promising results against resistant strains of bacteria.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural variations and properties of the target compound and its analogs:
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 3-methoxypropyl chain balances moderate lipophilicity, whereas analogs with octyl () or trifluoromethylbenzyl () groups exhibit higher hydrophobicity.
- Methoxybenzyl sulfanyl groups (target and ) enhance solubility compared to pyridinylmethyl () or benzylsulfanyl () derivatives.
In contrast, the trifluoromethyl group in CAS 691868-98-1 introduces strong electron-withdrawing character . Chlorine in the 3-chloro-4-methoxybenzyl analog () may enhance steric hindrance or halogen bonding.
Biological Activity Trends: Schiff base quinazolinones (e.g., compound 3t in ) with anti-tobacco mosaic virus (TMV) activity highlight the importance of the quinazoline core and substituent flexibility. The absence of direct activity data for the target compound necessitates extrapolation from analogs. For instance, trifluoromethyl-substituted derivatives () are often explored in medicinal chemistry due to improved metabolic stability.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6,7-dimethoxy-2-[(4-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine using statistical experimental design?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, molar ratios, solvent polarity) and identify optimal conditions. For example, fractional factorial designs reduce the number of trials while capturing interactions between variables . Coupling this with response surface methodology (RSM) can refine yield predictions. Computational pre-screening via quantum chemical calculations (e.g., DFT) may further narrow experimental ranges, as demonstrated in ICReDD’s reaction path search workflows .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this quinazolinimine derivative?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns, particularly methoxy and sulfanyl groups (e.g., methoxy protons resonate at δ 3.7–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, critical for distinguishing regioisomers.
- HPLC-PDA/MS : Assess purity and detect byproducts, especially hydrolyzed imine derivatives under acidic/basic conditions .
- X-ray Crystallography : Resolve crystal structure to confirm stereoelectronic effects of substituents .
Q. How can the biological activity of this compound be evaluated in vitro?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes with quinazoline-binding domains (e.g., EGFR, PDE inhibitors) based on structural analogs .
- Assay Design : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) with IC determination. Include positive controls (e.g., gefitinib for EGFR) and validate via dose-response curves.
- Solubility Optimization : Employ co-solvents (DMSO/PBS mixtures) to mitigate solubility issues from lipophilic substituents .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of substituents in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites, particularly at the quinazolinimine core .
- Molecular Dynamics (MD) Simulations : Model solvent effects on sulfanyl group hydrolysis or methoxy substituent stability .
- Docking Studies : Map interactions with biological targets (e.g., ATP-binding pockets) to guide SAR for analogs .
Q. How do structural modifications (e.g., methoxy vs. trifluoromethyl groups) impact the compound’s physicochemical properties?
- Methodological Answer :
- Comparative Analysis : Refer to analogs like 2-(benzylsulfanyl)-3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine (CAS 477848-72-9) to assess substituent effects . Key trends:
| Substituent | Effect on LogP | Metabolic Stability |
|---|---|---|
| Methoxypropyl | ↑ Lipophilicity | ↑ CYP3A4 susceptibility |
| Trifluoromethyl | ↑ Electron-withdrawing | ↓ Hydrolytic degradation |
- Experimental Validation : Use accelerated stability studies (pH 1–10, 40°C/75% RH) to compare degradation pathways .
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Meta-Analysis : Aggregate data from analogs (e.g., 6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine) to identify outliers .
- Orthogonal Assays : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Proteomics Profiling : Use phosphoproteomics to detect off-target effects that may explain discrepancies .
Q. What mechanistic insights explain the hydrolysis susceptibility of the imine group under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Monitor hydrolysis rates via UV-Vis or LC-MS under acidic (pH 2–4) and basic (pH 8–10) conditions.
- Transition State Analysis : Apply DFT to model protonation states and transition barriers (e.g., imine → amine + carbonyl) .
- Buffer Screening : Test phosphate vs. citrate buffers to assess catalytic effects on hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
